(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate
Description
“(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate” is a chiral amino acid derivative with a benzyl ester, a tert-butoxycarbonyl (Boc) protecting group, and a 5-formylfuran-2-yl side chain. Key structural features include:
- Boc Group: Protects the amine functionality, ensuring stability during synthetic procedures and enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
- Benzyl Ester: Protects the carboxylic acid moiety, which can be cleaved via hydrogenolysis or catalytic hydrogenation.
- 5-Formylfuran-2-yl: A reactive heterocyclic substituent that facilitates further derivatization (e.g., via aldol condensation or reductive amination).
This compound is primarily used as an intermediate in peptide synthesis and medicinal chemistry, particularly in the development of protease inhibitors or bioactive molecules targeting furan-dependent pathways.
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
benzyl (2S)-3-(5-formylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-17(11-15-9-10-16(12-22)26-15)18(23)25-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,21,24)/t17-/m0/s1 |
InChI Key |
DCTJKDABGOCNBL-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Boc-L-Tyrosine Benzyl Ester
The starting material, Boc-L-tyrosine benzyl ester (PubChem CID: 7019055), is prepared by reacting Boc-L-tyrosine with benzyl bromide under basic conditions:
Key Data :
Functionalization with 5-Formylfuran-2-yl Group
The benzyl ester undergoes Mitsunobu reaction or Ullmann coupling to introduce the furan moiety. A preferred method involves Suzuki-Miyaura cross-coupling using 5-formylfuran-2-ylboronic acid pinacol ester:
Optimization Insights :
Critical Analysis of Methodologies
Yield and Purity Comparison
Stereochemical Considerations
The (S)-configuration is preserved using Boc-protected L-amino acids. Racemization risks arise during coupling steps above 0°C, necessitating low-temperature conditions.
Optimization Strategies
Protecting Group Compatibility
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles and bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, influencing their activity and function. The furan ring and formyl group play crucial roles in these interactions, often participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Variations in Protecting Groups
The Boc group is compared to other amine-protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) and Cbz (benzyloxycarbonyl):
Research Findings :
- Boc is preferred for acid-stable intermediates, while Fmoc is ideal for solid-phase peptide synthesis due to its base-labile nature.
Ester Group Modifications
Replacing the benzyl ester with methyl or tert-butyl esters alters solubility and deprotection pathways:
| Ester Group | Cleavage Method | Solubility in Polar Solvents | Reactivity with Nucleophiles |
|---|---|---|---|
| Benzyl | Hydrogenolysis | Moderate | Low |
| Methyl | Basic hydrolysis | High | High |
| tert-Butyl | Acidic hydrolysis | Low | Moderate |
Research Findings :
- Benzyl esters are optimal for hydrogenolysis-sensitive substrates, while methyl esters enhance aqueous solubility but require harsh basic conditions for cleavage.
Furan Substituent Variations
The 5-formyl group is contrasted with 5-methylfuran and 5-nitrofuran :
| Substituent | Reactivity | Applications | Stability |
|---|---|---|---|
| 5-Formyl | High (aldehyde group) | Cross-coupling, condensations | Air-sensitive |
| 5-Methyl | Low | Inert scaffolds | High |
| 5-Nitro | Moderate (electron-poor) | Electrophilic substitutions | Moderate (light-sensitive) |
Research Findings :
- The 5-formyl group enables versatile functionalization (e.g., Schiff base formation) but requires inert storage conditions. Non-functionalized furans (e.g., 5-methyl) serve as stable aromatic spacers.
Stereochemical Considerations
The (S)-enantiomer is compared to the (R)-enantiomer and racemic mixtures :
| Configuration | Biological Activity (Example) | Synthetic Utility |
|---|---|---|
| (S) | Higher affinity for protease targets | Preferred in chiral resolutions |
| (R) | Often inactive or antagonistic | Rarely utilized |
| Racemic | Mixed efficacy | Requires chiral separation |
Research Findings :
- The (S)-configuration is critical for bioactivity in enzyme inhibitors, as demonstrated in studies of furan-based thrombin inhibitors. Racemic mixtures necessitate additional purification steps, increasing production costs .
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Melting Point (°C) |
|---|---|---|---|
| (S)-Benzyl Boc-amino...propanoate | 403.45 | 2.8 | 98–102 |
| Analog with Fmoc-protected amine | 501.52 | 3.1 | 85–89 |
| Analog with 5-methylfuran | 375.43 | 3.4 | 110–114 |
Table 2: Deprotection Efficiency
| Compound | Deprotection Method | Yield (%) | Purity (%) |
|---|---|---|---|
| (S)-Benzyl Boc-amino...propanoate | TFA (1 h) | 92 | 99 |
| Analog with Cbz-protected amine | H₂/Pd-C (4 h) | 85 | 95 |
Biological Activity
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 387.4 g/mol
Antibacterial Activity
Research has indicated that derivatives similar to this compound exhibit varying degrees of antibacterial activity. A study on benzoxazole derivatives showed selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds were evaluated, revealing that certain modifications enhance antibacterial efficacy .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Bacillus subtilis | 50 |
Antifungal Activity
In addition to antibacterial properties, some compounds in this class have demonstrated antifungal activity. For instance, studies have shown that certain derivatives possess antifungal effects against pathogens like Candida albicans. The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly influences antifungal potency .
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| Compound C | Candida albicans | 30 |
| Compound D | Aspergillus niger | 40 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds similar to this have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). Notably, the selectivity towards cancer cells over normal cells suggests potential therapeutic applications .
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 | 5 |
| A549 | 20 | 4 |
| PC3 | 10 | 6 |
Case Studies
- Case Study on Antibacterial Efficacy : A recent study involving a series of benzoxazole derivatives demonstrated that modifications in the side chains significantly enhanced their antibacterial activity against Gram-positive strains. The study highlighted the importance of electron-donating groups in increasing efficacy .
- Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines. Results showed that certain structural modifications led to increased selectivity for cancer cells while minimizing toxicity to normal cells, indicating a promising avenue for drug development .
Q & A
Q. Example Protocol :
Protect the amino group with Boc anhydride in THF at 0°C.
Couple with benzyl ester using DCC/DMAP in CH₂Cl₂.
Introduce the 5-formylfuran moiety via Pd-catalyzed coupling.
Which analytical techniques are most reliable for characterizing this compound?
Basic
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., formyl protons at δ ~9.8 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves diastereomers .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₈NO₇: 454.18) .
Q. Advanced
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-amino acid derivatives) to enforce stereochemistry .
- Coupling Agents : Opt for stereoretentive agents like HATU over DCC in polar aprotic solvents (DMF) .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .
Example : Using HATU instead of DCC increased ee from 85% to 98% in a Boc-protected intermediate .
How does the 5-formylfuran moiety influence stability under varying conditions?
Q. Advanced
- Thermal Stability : Decomposition occurs above 60°C (TGA data), necessitating storage at –20°C .
- pH Sensitivity : The formyl group hydrolyzes in aqueous basic conditions (pH > 9), but remains stable in acidic buffers (pH 4–6) .
- Light Sensitivity : UV exposure promotes oxidation; store in amber vials under inert gas .
Q. Methodological
- Reproduce Key Studies : Validate conflicting data (e.g., coupling efficiency in THF vs. DMF) using standardized protocols .
- Cross-Validate Techniques : Compare NMR () and XRD data (if available) to confirm structural assignments.
- Systematic Screening : Test reaction variables (solvent, catalyst loading) to identify optimal conditions .
Example : Discrepancies in Boc deprotection rates (HCl vs. TFA) were resolved by NMR monitoring, confirming TFA’s superiority for sensitive substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
